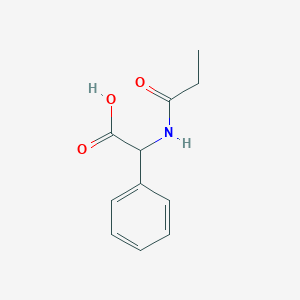![molecular formula C16H11ClN6 B2770674 (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 109655-13-2](/img/structure/B2770674.png)
(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” is a chemical compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines have been reported to exhibit promising anticancer properties as potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of triazoloquinazolines involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is efficient, operationally simple, and can be carried out at room temperature .Applications De Recherche Scientifique
Cyclocondensation and Derivative Synthesis
El-feky and Bayoumy (1990) detailed the cyclocondensation reactions of 1-hydrazino-4-benzylphthalazine, leading to the synthesis of N-formyl, N-acyl, and various substituted s-triazolo[3,4-a]phthalazines. This foundational work underscores the versatility of such compounds in creating a wide range of derivatives with potential applications across different fields of chemistry and biology (El-feky & Bayoumy, 1990).
Antimicrobial Activities
Hemdan et al. (2010) investigated the antimicrobial activities of phthalazine derivatives, including hydrazinyl derivatives, which were synthesized starting from 2-benzoylbenzoic acid. Their work suggests potential applications of these compounds in developing new antimicrobial agents (Hemdan et al., 2010).
Lanthanide Complexes for Luminescence
Burton-Pye, Heath, and Faulkner (2005) explored the synthesis and luminescence properties of lanthanide complexes incorporating a hydralazine-derived chromophore. The reaction of 1-hydrazinophthalazine with chloroacetyl chloride yielded products that, upon complexation with lanthanide ions, exhibited luminescence, indicating potential applications in materials science for creating luminescent materials (Burton-Pye et al., 2005).
Synthesis and Biological Activity
Prakash et al. (2012) reported on the organoiodine(III) mediated synthesis of novel symmetrical bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines, demonstrating antibacterial and antifungal activities. This highlights the potential of such compounds in pharmaceutical applications, especially as antibacterial and antifungal agents (Prakash et al., 2012).
Anticonvulsant Activity
Zhang et al. (2009) synthesized a series of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines and evaluated their anticonvulsant activity. Their findings indicated significant anticonvulsant activity in several compounds, pointing to the therapeutic potential of these derivatives in treating epilepsy or related neurological disorders (Zhang et al., 2009).
Orientations Futures
The future research directions for “(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” could involve further exploration of its anticancer properties and potential as a VEGFR-2 inhibitor . Additionally, the development of more efficient synthesis methods and the investigation of its other potential biological activities could also be areas of interest.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-13-3-1-2-4-14(13)16-21-19-10-23(16)22-15/h1-10H,(H,20,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHIRLVTBLVPKI-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)
![N-(1-cyanocyclopentyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2770596.png)
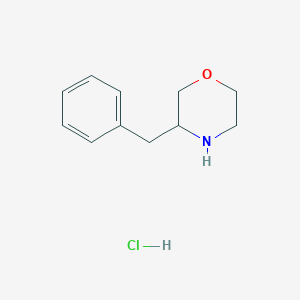

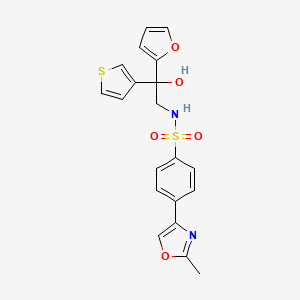
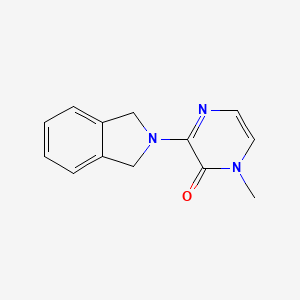
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770603.png)
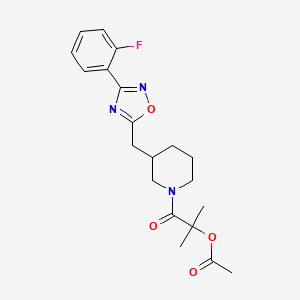
![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2770608.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2770610.png)
![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)
